molecular formula C19H18N2O2 B2981106 2-(naphthalen-1-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide CAS No. 946247-11-6

2-(naphthalen-1-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide

Cat. No. B2981106
CAS RN: 946247-11-6
M. Wt: 306.365
InChI Key: XKCLXTHOQMOSTQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a naphthalene ring and a tetrahydrobenzo[c]isoxazole ring . Naphthalene is a polycyclic aromatic hydrocarbon with the formula C10H8, consisting of two fused benzene rings . Tetrahydrobenzo[c]isoxazole is a type of isoxazole, a five-membered ring compound containing an oxygen atom and a nitrogen atom .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step organic reactions . For instance, naphthalene derivatives can be synthesized from alpha-(o-Nitrophenyl)naphthalene . Isoxazole rings can be formed through 1,3-dipolar cycloaddition or the condensation of a 1,2-diketone with hydroxylamine .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures. The naphthalene component would contribute a planar, aromatic system, while the tetrahydrobenzo[c]isoxazole component would introduce a heterocyclic ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Naphthalene and its derivatives are known to undergo electrophilic aromatic substitution reactions . Isoxazoles can participate in various reactions such as ring-opening, oxidation, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Naphthalene is known to be a white, volatile solid at room temperature, while isoxazoles are typically colorless, crystalline solids .

Scientific Research Applications

Anti-Angiogenic Activity

N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a compound with a similar structure, has been identified as a potent inhibitor of aminopeptidase N (APN), exhibiting anti-angiogenic activity. It significantly inhibited APN activity and the invasion of bovine aortic endothelial cells induced by basic fibroblast growth-factor at low micromolar concentrations (Lee et al., 2005).

Anti-HIV Activity

New Naphthalene derivatives were synthesized for their potential use in treating HIV. These compounds showed inhibitory activity against HIV-1 and HIV-2 in MT-4 cells, with one being identified as a potent inhibitor for the replication of HIV-1 (Hamad et al., 2010).

Anti-Parkinson's Activity

A study synthesized novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives and evaluated their anti-Parkinson's activity. Some derivatives showed significant anti-Parkinson's activity in an in vitro free radical scavenging assay and in vivo screening using the 6-Hydroxydopamine lesioned rat model (Gomathy et al., 2012).

Anticancer Evaluation

2-(Naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives were synthesized and their anticancer activity was evaluated. One compound demonstrated activity on a breast cancer cell line, indicating a potential lead in anticancer drug development (Salahuddin et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Naphthalene is known to be toxic and potentially carcinogenic . Isoxazoles can be irritants and potentially harmful if ingested or inhaled .

properties

IUPAC Name

2-naphthalen-1-yl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c22-18(20-19-16-10-3-4-11-17(16)21-23-19)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-2,5-9H,3-4,10-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCLXTHOQMOSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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